molecular formula C9H8F3NO2 B13064502 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B13064502
M. Wt: 219.16 g/mol
InChI Key: KUOJSJLDWJSHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 1602516-36-8) is a valuable trifluoromethylpyridine derivative serving as a critical chiral synthon in medicinal chemistry and pharmaceutical research. Its primary research application is as a key intermediate in the design and synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . TRPV1 is a non-selective cation channel highly expressed in peripheral sensory neurons and is an important therapeutic target for managing chronic and inflammatory pain conditions . The compound's structure integrates a propanoic acid chain with a 4-(trifluoromethyl)pyridin-3-yl group, making it an ideal building block for constructing more complex molecules aimed at this receptor. The strategic inclusion of the trifluoromethyl (CF3) group on the pyridine ring is a recognized strategy in modern drug design. This group significantly influences the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and membrane permeability, which can lead to enhanced biological activity and improved pharmacokinetic profiles . In research settings, this specific acid has been utilized in the development of advanced antagonist templates, such as N-{(6-trifluoromethyl-pyridin-3-yl)methyl}2-(3-fluoro-4-methylsulfonamidophenyl)propanamides . Studies have shown that antagonists derived from this scaffold exhibit high binding affinity for the hTRPV1 receptor and demonstrate strong, dose-dependent analgesic efficacy in validated preclinical pain models . This makes this compound a crucial reagent for researchers exploring new therapeutic agents for neuropathic and inflammatory pain. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-4-13-3-2-7(6)9(10,11)12/h2-5H,1H3,(H,14,15)

InChI Key

KUOJSJLDWJSHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cross-Coupling and Functional Group Transformations

A common synthetic route begins with a halogenated trifluoromethyl-substituted pyridine, such as 2-chloro-4-(trifluoromethyl)pyridine derivatives , which undergo palladium-catalyzed cross-coupling reactions to introduce the propanoic acid side chain or its precursors.

  • Palladium-catalyzed amination or alkylation : Starting from 2-chloro-4-(trifluoromethyl)pyridine, palladium(II) acetate with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyzes the coupling with amines or organometallic reagents to form 2-amino or 2-substituted pyridine intermediates. These intermediates can be further transformed to introduce the propanoic acid functionality.

  • Nitrile reduction and coupling : The nitrile group on the pyridine ring can be reduced to the corresponding amine, which is then coupled with racemic or chiral propionic acid derivatives to yield the target compound or its analogs.

Use of Protected Amino Acid Derivatives

  • The synthesis often involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling steps. For example, (R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a key intermediate or analog used in synthetic sequences.

  • The Boc-protected intermediates facilitate selective reactions and can be deprotected under acidic conditions to yield the free amino acid derivatives.

Green Catalysis Approaches

  • Alum (potassium aluminum sulfate dodecahydrate) has been reported as an efficient, inexpensive, and environmentally friendly catalyst for the synthesis of pyridine-containing propanoic acid derivatives. The catalyst promotes condensation reactions in aqueous media at moderate temperatures (around 80°C), offering high yields and operational simplicity.

  • This method involves reacting 3-acetylpyridine derivatives with amino acids and thiosemicarbazide under alum catalysis, leading to propanoic acid derivatives with pyridine rings, highlighting a green chemistry approach to such syntheses.

Detailed Reaction Conditions and Optimization

Parameter Conditions/Findings
Catalyst Alum (KAl(SO4)2·12H2O), 20-25 mol%
Solvent Water (aqueous medium)
Temperature Optimal at 80°C
Reaction Time 6-7 hours
Yield 86-90% for various derivatives
Advantages Non-toxic, inexpensive catalyst; green, aqueous medium; high yield; operational simplicity
Reaction Monitoring Thin-layer chromatography (TLC)
Work-up Filtration, washing with cold water, recrystallization from ethanol

This method is particularly effective for synthesizing 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives, which are structurally related and provide insight into the preparation of the target compound.

Synthetic Scheme Summary

Step Starting Material Reagent(s) / Catalyst Product / Intermediate Notes
1 2-chloro-4-(trifluoromethyl)pyridine Pd(OAc)2, dppf, K2CO3, amine 2-amino-4-(trifluoromethyl)pyridine Pd-catalyzed amination
2 2-amino-4-(trifluoromethyl)pyridine Sulfonyl chlorides (for sulfonamidation) 2-sulfonamido-4-(trifluoromethyl)pyridine derivatives Optional modification for analog synthesis
3 Nitrile group-containing intermediate Reduction (e.g., catalytic hydrogenation) Primary amine intermediate Enables coupling with propanoic acid
4 Primary amine intermediate Coupling with racemic or chiral propanoic acid derivatives 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid or analog Final target or protected derivatives
5 Amino acid derivatives Boc protection/deprotection Protected intermediates Facilitates selective reactions
6 3-acetylpyridine + amino acids + thiosemicarbazide Alum catalyst, aqueous medium, 80°C Pyridine-containing propanoic acid derivatives Green synthesis approach with high yield

Research Findings and Analytical Data

  • The alum-catalyzed method yielded products in excellent yields (86-90%) with minimal byproducts, demonstrating the efficiency of green catalysis in aqueous media.

  • Pd-catalyzed cross-coupling reactions provided versatile access to various substituted pyridine derivatives, allowing for structural diversity in the propanoic acid analogs.

  • Boc-protected intermediates showed stability and facilitated purification, with molecular weights and spectroscopic data confirming structure integrity.

  • Analytical techniques such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds.

Summary Table of Key Preparation Methods

Methodology Catalyst/Reagents Solvent Temperature Yield (%) Advantages References
Alum-catalyzed condensation Alum (KAl(SO4)2·12H2O) Water 80°C 86-90 Green, inexpensive, aqueous
Pd-catalyzed amination Pd(OAc)2, dppf, K2CO3, amines Toluene/THF RT to reflux Variable Versatile, high selectivity
Boc protection/deprotection Boc anhydride, acid for deprotection Organic solvents Ambient High Protects amino groups
Nitrile reduction Catalytic hydrogenation or chemical reducing agents Organic solvents Ambient to reflux High Enables amine formation

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce derivatives with modified trifluoromethyl groups.

Scientific Research Applications

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Biological Activity Key References
2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid Propanoic acid linked to 4-CF₃-pyridin-3-yl Not explicitly reported -
Fluazifop (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid Phenoxy bridge between propanoic acid and 5-CF₃-pyridin-2-yl Herbicide (ACCase inhibitor)
Haloxyfop 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid Phenoxy bridge with 3-Cl-5-CF₃-pyridin-2-yl Herbicide (grass-selective)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid tert-Boc-protected amino group at position 2 Prodrug candidate (structural analog)
3-Phenylpropanoic Acid Derivatives Phenyl group instead of pyridine (e.g., 3,5-bistrifluoromethylhydrocinnamic acid) Crystallization studies

Key Observations:

Structural Variations: Unlike fluazifop and haloxyfop, which contain phenoxy-pyridinyl ether linkages, the target compound directly attaches the propanoic acid to the pyridine ring. This absence of an ether bridge may reduce conformational flexibility and alter binding affinity .

Biological Activity: Fluazifop and haloxyfop are acetyl-CoA carboxylase (ACCase) inhibitors, widely used as herbicides. Their activity relies on the phenoxy-pyridinyl motif, which the target compound lacks. This structural divergence implies differing mechanisms of action . Pyridine-containing analogs in (e.g., PPAR agonists) highlight the role of trifluoromethyl groups in receptor binding, suggesting the target compound may interact with nuclear receptors .

Carboxylic acid functionality enables salt formation, enhancing bioavailability in pharmaceutical formulations .

Biological Activity

2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid (TFMPA) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TFMPA is characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety. Its molecular formula is C8H8F3N\text{C}_8\text{H}_8\text{F}_3\text{N} with a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions and enzyme modulation capabilities.

Research indicates that TFMPA exhibits significant biological activity primarily through its role as an enzyme inhibitor . The trifluoromethyl group enhances binding affinity to specific receptors or enzymes, thereby influencing various metabolic pathways. This modulation can lead to alterations in cellular responses and has implications for therapeutic applications.

Biological Activity Overview

The biological activities of TFMPA can be summarized as follows:

  • Enzyme Inhibition : TFMPA has been identified as a potential modulator of enzyme activity, affecting various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific pathogens and mechanisms require further investigation.
  • Potential Therapeutic Applications : Given its structural similarities to other bioactive compounds, TFMPA may hold promise in treating conditions related to metabolic dysfunctions.

Research Findings

Several studies have explored the biological activity of TFMPA:

  • Enzyme Interaction Studies : Studies have demonstrated that TFMPA can modulate the activity of various enzymes, indicating its potential as a therapeutic agent in diseases where enzyme dysregulation plays a role.
  • Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds revealed that TFMPA's unique trifluoromethyl substitution significantly enhances its biological properties. The following table summarizes the structural features and biological activities of related compounds:
Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)pyridineContains a trifluoromethyl group attached to pyridineModerate enzyme inhibition
2-Fluoro-4-(trifluoromethyl)pyridineContains both fluorine and trifluoromethyl groupsLimited biological data
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acidSimilar propanoic acid structure but different pyridine substitutionUnder investigation

Future Directions

Further research is essential to fully elucidate the mechanisms by which TFMPA exerts its biological effects. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of TFMPA.
  • Mechanistic Studies : Detailed investigations into the specific enzymes and pathways affected by TFMPA will provide insights into its potential applications.
  • Structural Modifications : Exploring derivatives of TFMPA could enhance its biological activity and selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.